An In-depth Technical Guide on the Physicochemical Properties of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
An In-depth Technical Guide on the Physicochemical Properties of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound that forms the core scaffold of numerous molecules with significant biological activity. Derivatives of this structure have been extensively investigated as potent inhibitors of various protein kinases, playing a crucial role in the development of novel therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the known physicochemical properties of the core molecule, 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole. It includes a summary of its chemical and physical characteristics, a representative experimental protocol for its synthesis, and a visualization of the key signaling pathways influenced by its derivatives. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel drugs based on the pyrrolo[3,4-c]pyrazole scaffold.
Physicochemical Properties
The physicochemical properties of a compound are critical for its development as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is summarized in the table below. It is important to note that some of this data is derived from chemical supplier databases and may include predicted values.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ | [Echemi][1] |
| Molecular Weight | 123.16 g/mol | [Echemi][1] |
| CAS Number | 762233-62-5 | [Echemi][1] |
| Boiling Point | 237 °C | [Echemi][1] |
| Density | 1.35 g/cm³ | [Echemi][1] |
| pKa (Predicted) | 8.86 ± 0.20 | [Echemi][1] |
| Physical Form | Reported as a solid for its hydrochloride salt | |
| Solubility | Data not available in peer-reviewed literature. Generally, pyrazole-containing compounds exhibit a range of solubilities depending on their substitution. | |
| Melting Point | Data not available in peer-reviewed literature. |
Experimental Protocols
Representative Synthesis of the Pyrrolo[3,4-c]pyrazole Core
The synthesis of the 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold can be conceptualized in a multi-step process. A common strategy involves the initial formation of a substituted pyrazole with functional groups that can be elaborated to form the fused pyrrolidine ring.
Step 1: Synthesis of a Substituted Pyrazole Intermediate
A general method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. For the target molecule, a plausible route starts with the reaction of a suitably functionalized 1,3-dicarbonyl equivalent with methylhydrazine.
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Materials: A 1,3-dicarbonyl compound (e.g., a protected formyl acetone derivative), methylhydrazine, a suitable solvent (e.g., ethanol), and a catalytic amount of acid (e.g., acetic acid).
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Procedure:
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Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.
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Add methylhydrazine to the solution, followed by the addition of a catalytic amount of acetic acid.
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Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Purify the resulting pyrazole intermediate by column chromatography on silica gel.
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Step 2: Functionalization and Cyclization to form the Pyrrolidine Ring
The pyrazole intermediate from Step 1 would be functionalized to introduce the necessary components for the formation of the pyrrolidine ring. This often involves the introduction of a protected amine and a group that can undergo cyclization.
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Materials: The pyrazole intermediate, reagents for functionalization (e.g., for halogenation followed by nucleophilic substitution with a protected amine), a suitable base, and solvent.
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Procedure:
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Functionalize the pyrazole intermediate at the desired positions. This may involve multiple chemical transformations.
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Perform an intramolecular cyclization reaction to form the tetrahydropyrrolo[3,4-c]pyrazole ring system. This is often achieved by deprotection of the amine and subsequent nucleophilic attack.
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The reaction conditions (temperature, solvent, base) will be highly dependent on the specific functionalities of the intermediate.
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After the reaction is complete, quench the reaction and extract the product with an organic solvent.
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Dry the organic layer, concentrate it, and purify the final product, 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole, by an appropriate method such as crystallization or chromatography.
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Biological Activity and Signaling Pathways
Derivatives of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole have been identified as potent inhibitors of several key protein kinases implicated in cancer progression. The primary targets include Aurora kinases and Cyclin-Dependent Kinases (CDKs). Inhibition of these kinases disrupts cell cycle regulation, leading to an anti-proliferative effect in cancer cells.
3.1. Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the regulation of mitosis.[2] Overexpression of Aurora kinases is common in many cancers and is associated with poor prognosis.[2] The following diagram illustrates the central role of Aurora kinases in the cell cycle and the impact of their inhibition.
Caption: Inhibition of Aurora Kinases A and B by a pyrrolo[3,4-c]pyrazole derivative disrupts key mitotic events, leading to mitotic arrest and subsequent apoptosis in cancer cells.
3.2. CDK2 Signaling Pathway
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, particularly at the G1/S transition.[3] Its activity is dependent on binding to its regulatory partners, cyclin E and cyclin A. Dysregulation of the CDK2 pathway is a common feature of cancer, leading to uncontrolled cell proliferation.
Caption: Inhibition of CDK2 by a pyrrolo[3,4-c]pyrazole derivative blocks the G1/S transition and S/G2 progression, leading to cell cycle arrest, senescence, or apoptosis.
Conclusion
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole represents a valuable scaffold in medicinal chemistry. While comprehensive experimental data on the parent molecule is limited in publicly accessible literature, the extensive research into its derivatives highlights its importance as a privileged structure for the development of kinase inhibitors. This guide provides a summary of the currently available physicochemical data and a framework for understanding the synthesis and biological context of this important heterocyclic compound. Further experimental characterization of the core molecule is warranted to support the ongoing development of novel therapeutics based on this promising scaffold.
